molecular formula C14H15N3O2 B2956920 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1707603-16-4

6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B2956920
CAS No.: 1707603-16-4
M. Wt: 257.293
InChI Key: WPOSZGONKQUEQN-UHFFFAOYSA-N
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Description

6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a complex organic compound belonging to the class of imidazo[1,2-b]pyrazole derivatives This compound features a fused bicyclic structure with an imidazole ring and a pyrazole ring, which are both heterocyclic aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the imidazole and pyrazole moieties. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the fused rings.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and materials.

Biology: Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. These compounds can interact with various biological targets, making them potential candidates for drug development.

Medicine: The therapeutic potential of 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid lies in its ability to modulate biological pathways. It may be explored for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

  • Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.

  • Indole derivatives: These compounds feature the indole ring and are associated with various biological activities, including anticancer and antimicrobial effects.

Uniqueness: 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid stands out due to its fused bicyclic structure, which provides enhanced stability and reactivity compared to simpler heterocyclic compounds

Properties

IUPAC Name

6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-10-12(14(18)19)13-15-11(8-17(13)16-10)9-6-4-3-5-7-9/h3-7,11,15H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOSZGONKQUEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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